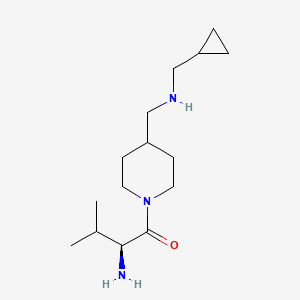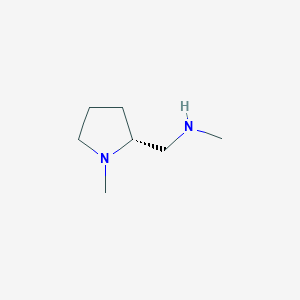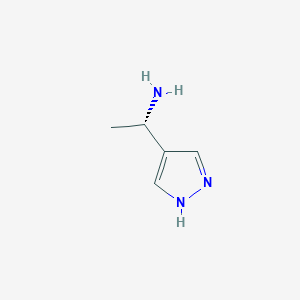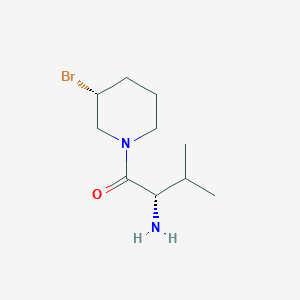![molecular formula C10H15N3 B11756052 2-(Azetidin-2-yl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine](/img/structure/B11756052.png)
2-(Azetidin-2-yl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Azetidin-2-yl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine is a heterocyclic compound that combines the structural features of azetidine and imidazo[1,2-a]pyridine. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Azetidin-2-yl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine typically involves the construction of the azetidine ring followed by the formation of the imidazo[1,2-a]pyridine scaffold. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis might start with the preparation of an azetidine intermediate, which is then subjected to cyclization reactions to form the final compound .
Industrial Production Methods
Industrial production methods for this compound would likely involve scalable synthetic routes that ensure high yield and purity. These methods would include optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to facilitate efficient production. The use of continuous flow reactors and other advanced technologies might also be employed to enhance the scalability and efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-(Azetidin-2-yl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to reduce specific functional groups within the molecule.
Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .
Scientific Research Applications
2-(Azetidin-2-yl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(Azetidin-2-yl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the observed biological effects . Detailed studies on its binding interactions and the pathways involved are essential to fully understand its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-(Azetidin-2-yl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine include other azetidine and imidazo[1,2-a]pyridine derivatives, such as:
- 2-(Azetidin-2-yl)-imidazo[1,2-a]pyridine
- 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine
- Azetidin-2-one derivatives
Uniqueness
What sets this compound apart is its unique combination of the azetidine and imidazo[1,2-a]pyridine scaffolds, which imparts distinct chemical and biological properties. This combination allows for unique interactions with molecular targets, potentially leading to novel therapeutic applications .
Properties
Molecular Formula |
C10H15N3 |
|---|---|
Molecular Weight |
177.25 g/mol |
IUPAC Name |
2-(azetidin-2-yl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine |
InChI |
InChI=1S/C10H15N3/c1-2-6-13-7-9(8-4-5-11-8)12-10(13)3-1/h7-8,11H,1-6H2 |
InChI Key |
HLJNVPUVVKOCPM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN2C=C(N=C2C1)C3CCN3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[5-Methyl-2-(3-methylbutoxy)phenyl]boranediol](/img/structure/B11755980.png)
![3-(Azetidin-3-yl)-3-azabicyclo[3.2.1]octane](/img/structure/B11755981.png)

![[(1-methyl-1H-pyrazol-4-yl)methyl][(1-propyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11755993.png)
![1-[6-(4-Methylphenyl)oxan-2-yl]methanamine](/img/structure/B11756018.png)

![1-[5-(Trifluoromethyl)pyridin-2-yl]ethan-1-amine hydrochloride](/img/structure/B11756029.png)



![1-(2,2-difluoroethyl)-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B11756042.png)
![(2S)-2-[(2S)-2-(2-{[(26-azido-3,6,9,12,15,18,21,24-octaoxahexacosan-1-yl)carbamoyl]methoxy}acetamido)-N-[4-(hydroxymethyl)phenyl]-3-phenylpropanamido]-6-{[(4-methoxyphenyl)diphenylmethyl]amino}hexanamide](/img/structure/B11756050.png)

